molecular formula C15H21NO3 B14798311 1-(Azepan-1-yl)-2-(2-(hydroxymethyl)phenoxy)ethan-1-one

1-(Azepan-1-yl)-2-(2-(hydroxymethyl)phenoxy)ethan-1-one

Katalognummer: B14798311
Molekulargewicht: 263.33 g/mol
InChI-Schlüssel: DOQBDCGUDUFVSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Azepan-1-yl)-2-(2-(hydroxymethyl)phenoxy)ethan-1-one is a synthetic organic compound that features a combination of azepane, phenoxy, and ethanone functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-(2-(hydroxymethyl)phenoxy)ethan-1-one typically involves the following steps:

    Formation of the phenoxy intermediate: This can be achieved by reacting 2-(hydroxymethyl)phenol with an appropriate halogenated ethanone under basic conditions.

    Introduction of the azepane ring: The phenoxy intermediate is then reacted with azepane under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Azepan-1-yl)-2-(2-(hydroxymethyl)phenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of advanced materials or as a specialty chemical.

Wirkmechanismus

The mechanism of action of 1-(Azepan-1-yl)-2-(2-(hydroxymethyl)phenoxy)ethan-1-one would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Piperidin-1-yl)-2-(2-(hydroxymethyl)phenoxy)ethan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(Morpholin-1-yl)-2-(2-(hydroxymethyl)phenoxy)ethan-1-one: Contains a morpholine ring instead of an azepane ring.

Uniqueness

1-(Azepan-1-yl)-2-(2-(hydroxymethyl)phenoxy)ethan-1-one is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Eigenschaften

Molekularformel

C15H21NO3

Molekulargewicht

263.33 g/mol

IUPAC-Name

1-(azepan-1-yl)-2-[2-(hydroxymethyl)phenoxy]ethanone

InChI

InChI=1S/C15H21NO3/c17-11-13-7-3-4-8-14(13)19-12-15(18)16-9-5-1-2-6-10-16/h3-4,7-8,17H,1-2,5-6,9-12H2

InChI-Schlüssel

DOQBDCGUDUFVSF-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC=C2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.